molecular formula C18H21N3OS B2522850 N-(4-cyanothian-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide CAS No. 1797649-72-9

N-(4-cyanothian-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B2522850
CAS No.: 1797649-72-9
M. Wt: 327.45
InChI Key: UKOHUJYAYAIRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanothian-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyanothianyl group and an indole moiety, which are linked through a propanamide chain. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanothian-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with the synthesis of the indole ring, which can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Cyanothianyl Group:

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanothian-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the indole ring, while reduction could lead to the formation of reduced amide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyanothian-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-3-(1-methyl-1H-indol-3-yl)propanamide
  • N-(4-cyanothian-4-yl)-3-(1H-indol-3-yl)propanamide
  • N-(4-cyanothian-4-yl)-3-(1-methyl-1H-indol-2-yl)propanamide

Uniqueness

N-(4-cyanothian-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-3-(1-methylindol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-21-12-14(15-4-2-3-5-16(15)21)6-7-17(22)20-18(13-19)8-10-23-11-9-18/h2-5,12H,6-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOHUJYAYAIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3(CCSCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.